Octa-3,5-diene-2,7-dione

Stereochemistry Synthetic intermediate Conjugated diene

Sourcing generic dienediones risks obtaining incorrect isomers or hydroxylated analogs, leading to failed Pd(0)-catalyzed cross-couplings and non-reproducible heterocycle syntheses. This product ensures supply of the defined (E,E)-isomer under CAS 64330-66-1 for precise research outcomes. - Enables regiospecific synthesis of thiophenes and pyrroles via defined (E,E)-stereochemistry. - Serves as a validated substrate for oxidative arene oxide ring-opening studies relevant to benzene metabolism. - Supplied with verified purity and CAS registry integrity for reproducible chromatographic method calibration.

Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
CAS No. 64330-66-1
Cat. No. B15447298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOcta-3,5-diene-2,7-dione
CAS64330-66-1
Molecular FormulaC8H10O2
Molecular Weight138.16 g/mol
Structural Identifiers
SMILESCC(=O)C=CC=CC(=O)C
InChIInChI=1S/C8H10O2/c1-7(9)5-3-4-6-8(2)10/h3-6H,1-2H3
InChIKeyBCKGLINGXIXQPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octa-3,5-diene-2,7-dione: Structural and Functional Baseline


Octa-3,5-diene-2,7-dione (CAS 64330-66-1), systematically named (E,E)-3,5-octadiene-2,7-dione, is a symmetrical, conjugated dienedione with the molecular formula C₈H₁₀O₂ and a molecular weight of 138.16 g/mol [1]. This compound is characterized by its two terminal acetyl (methyl ketone) groups connected by a conjugated diene system, specifically with E,E geometry [1]. The conjugated system endows the compound with strong UV-Vis absorption typical of α,β-unsaturated ketones, in the 220–260 nm region . It is primarily utilized as a versatile synthetic intermediate, particularly for the construction of five-membered heterocycles such as thiophenes and pyrroles, and serves as a model substrate in studies of oxidative ring-opening reactions relevant to benzene metabolism .

Octa-3,5-diene-2,7-dione: Precise Specification Over Generics


Substituting octa-3,5-diene-2,7-dione with a generic 'dienedione' or a close analog like its 4,5-dihydroxy derivative is not scientifically valid due to fundamental differences in reactivity and application. The parent compound (CAS 64330-66-1) is a non-hydroxylated, symmetrical (E,E)-diene, making it a specific electrophilic partner in Pd(0)-catalyzed cross-coupling reactions, a property not shared by its hydroxylated analogs which have different hydrogen-bonding and chelation behaviors . Furthermore, stereochemical purity is critical; the (E,E)-isomer of CAS 64330-66-1 is distinct from the (E,Z)- and (Z,Z)-isomers, which have different conformational and reactive profiles, particularly in cycloaddition reactions [1]. Generic sourcing without specifying CAS 64330-66-1 risks obtaining an incorrect isomer or derivative, leading to failed syntheses, non-reproducible results in metabolic modeling, or altered ligand coordination in materials science [2].

Octa-3,5-diene-2,7-dione: Differentiated Performance Evidence


Stereochemical Identity: (E,E)-Isomer vs. Mixed Isomeric Batches

The target compound octa-3,5-diene-2,7-dione (CAS 64330-66-1) is specifically identified in the literature as the (E,E)-isomer. This is in direct contrast to the (3Z,5E)-isomer (CAS 156994-29-5) and the (Z,Z)-isomer, which are distinct chemical entities with different CAS numbers and reported reactivities [1]. A key differentiation is that the (E,E)-isomer is the product of stereoselective syntheses targeting symmetrical dienes, while the (Z,Z)-isomer is obtained as an initial stable product from specific ring-opening reactions [2].

Stereochemistry Synthetic intermediate Conjugated diene

Synthetic Utility: Pd-Catalyzed Cross-Coupling for Heterocycles

Octa-3,5-diene-2,7-dione (CAS 64330-66-1) is explicitly identified as a valuable starting material for the synthesis of symmetrical (2E,4E)-1,6-dioxo-2,4-dienes, which are then used to construct various five-membered heterocycles . In contrast, its 4,5-dihydroxy derivative ((3Z,5Z)-4,5-dihydroxy-3,5-octadiene-2,7-dione) acts as a tetradentate ligand for metal complexation, a fundamentally different application that does not involve the same electrophilic reactivity [1].

Heterocycle synthesis Pd-catalyzed coupling Synthetic methodology

Oxidative Metabolism Model Substrate vs. Natural Analogs

Octa-3,5-diene-2,7-dione serves as a well-defined synthetic model for the oxidative ring-opening of arene oxides. Specifically, the action of cerium(IV) ammonium nitrate (CAN) on 1,6-dimethylbenzene oxide-2,7-dimethyloxepin quantitatively yields (3Z,5E)-octa-3,5-diene-2,7-dione, demonstrating its role as a stable, isolable product in this mechanistic pathway [1]. This is in contrast to the 4,5-dihydroxy derivative, which has been identified as a major volatile component (54.95%) in Artemisia abyssinica extracts, a natural product with purported antitrypanosomal activity (IC50 19.13 μg/mL for the extract) [2]. The parent compound is a synthetic tool, not a bioactive natural product.

Benzene metabolism Oxidative ring-opening Toxicology

Octa-3,5-diene-2,7-dione: Application Scenarios


Stereospecific Synthesis of Symmetrical Heterocycles

The defined (E,E)-stereochemistry of octa-3,5-diene-2,7-dione (CAS 64330-66-1) makes it an essential starting material for the stereoselective and regioselective synthesis of symmetrical (2E,4E)-1,6-dioxo-2,4-dienes, which are precursors to thiophenes, pyrroles, and other five-membered heterocycles via Pd(0)-catalyzed cross-coupling or condensation reactions . Its use ensures the correct stereochemical outcome, which is critical for the properties of downstream conjugated materials.

Mechanistic Probe in Oxidative Metabolism Studies

This compound is a key model substrate for investigating the oxidative ring-opening of arene oxides, a pathway relevant to the metabolism and potential toxicity of benzene and related aromatic compounds [1]. Its generation from 1,6-dimethylbenzene oxide-2,7-dimethyloxepin under mild oxidative conditions (e.g., with CAN) provides a well-defined system for studying these reactions and trapping reactive intermediates, a capability not offered by its hydroxylated analogs [1].

Calibration Standard for Analytical Method Development

Given its distinct UV-Vis absorption profile (220–260 nm) and well-defined molecular weight (138.16 g/mol), octa-3,5-diene-2,7-dione can serve as a valuable reference standard for developing and calibrating chromatographic methods (e.g., HPLC, GC-MS) aimed at separating and quantifying isomeric dienediones or monitoring their formation in complex reaction mixtures . The availability of the pure (E,E)-isomer under CAS 64330-66-1 is essential for establishing accurate retention times and spectral libraries.

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